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molecular formula C13H11N3O2 B8377985 4-(4-Amino-2-methoxyphenoxy)pyridine-2-carbonitrile

4-(4-Amino-2-methoxyphenoxy)pyridine-2-carbonitrile

Cat. No. B8377985
M. Wt: 241.24 g/mol
InChI Key: ICFBDJIPIYNWIA-UHFFFAOYSA-N
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Patent
US08076488B2

Procedure details

The title compound was prepared in the same manner described for 4-(4-aminophenoxy)pyridine-2-carboxylic acid methylamide, substituting 4-amino-2-methoxyphenol for 4-aminophenol, and 4-chloro-2-cyanopyridine for 4-chloropyridine-2-carboxylic acid methylamide. 1H-NMR (DMSO-d6) δ 8.50 (d, J=6.0 Hz, 1H), 7.49 (d, J=2.7 Hz, 1H), 7.00 (dd, J=5.7, 2.4 Hz, 1H), 6.82 (d, J=8.4 Hz, 1H), 6.37 (d, J=2.4 Hz, 1H), 6.16 (dd, J=8.7, 2.7 Hz, 1H), 5.25 (s, 2H), 3.62 (s, 3H); MS LC-MS (M+H)+=242.1.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
C[NH:2][C:3]([C:5]1[CH:10]=[C:9]([O:11][C:12]2[CH:17]=[CH:16][C:15]([NH2:18])=[CH:14][CH:13]=2)[CH:8]=[CH:7][N:6]=1)=O.NC1C=C[C:23]([OH:26])=CC=1.ClC1C=CN=C(C#N)C=1.CNC(C1C=C(Cl)C=CN=1)=O>>[NH2:18][C:15]1[CH:16]=[CH:17][C:12]([O:11][C:9]2[CH:8]=[CH:7][N:6]=[C:5]([C:3]#[N:2])[CH:10]=2)=[C:13]([O:26][CH3:23])[CH:14]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CNC(=O)C1=NC=CC(=C1)OC1=CC=C(C=C1)N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=CC=C(C=C1)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC(=NC=C1)C#N
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CNC(=O)C1=NC=CC(=C1)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NC1=CC(=C(OC2=CC(=NC=C2)C#N)C=C1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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